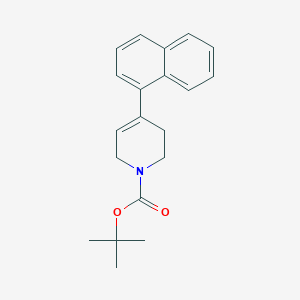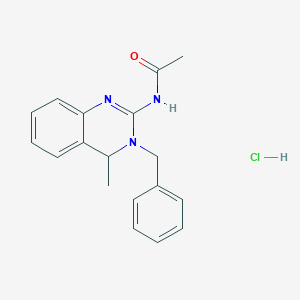![molecular formula C11H12ClN3O B13866766 6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 6th position, a cyclobutyl group at the 3rd position, and a methoxy group at the 4th position.
Preparation Methods
The synthesis of 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridines. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce different functional groups at the chloro or methoxy positions .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a lead compound for the development of new drugs targeting specific enzymes and receptors . In biology, it has been used in studies investigating its effects on cellular processes and signaling pathways . In the field of medicine, derivatives of this compound have been explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities . Additionally, in the industry, it has been utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways . For example, it may inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these targets, the compound can exert its effects on cellular processes, potentially leading to therapeutic benefits .
Comparison with Similar Compounds
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds within the pyrazolo[3,4-b]pyridine family. Similar compounds include 5-bromo-1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine scaffold. The unique combination of substituents in 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H12ClN3O/c1-16-7-5-8(12)13-11-9(7)10(14-15-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,13,14,15) |
InChI Key |
KRNCBBHYALTMKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=NNC(=C12)C3CCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)
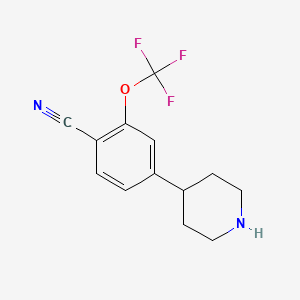


![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)
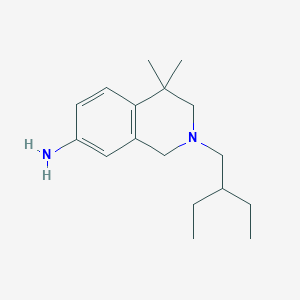
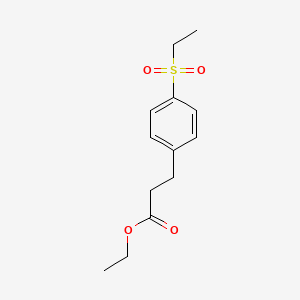

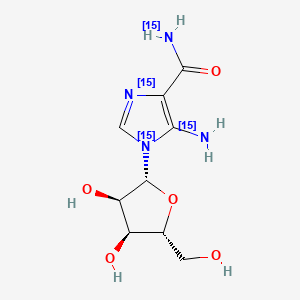
![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)


